Naphthalene, 1-fluoro-5-(trimethylsilyl)-
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Overview
Description
Naphthalene, 1-fluoro-5-(trimethylsilyl)- is an organosilicon compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trimethylsilyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyanation reaction of 1-bromo-4-(trimethylsilyl)naphthalene followed by a photoinduced electron transfer reaction with potassium cyanide . Another approach involves the use of diazonium salts and fluoride sources under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of commercially available halosilanes and fluorinating agents would be key components in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-fluoro-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Naphthalene, 1-fluoro-5-(trimethylsilyl)- has several scientific research applications:
Fluorescence Probes: Due to its unique photophysical properties, it is used as a fluorescence probe in detecting and imaging applications.
Organic Electronics: The compound’s strong fluorescence and photostability make it suitable for use in organic electronic devices.
Chemical Sensors: Its ability to act as a fluorescent chemosensor for detecting anions and cations is another significant application.
Mechanism of Action
The mechanism by which Naphthalene, 1-fluoro-5-(trimethylsilyl)- exerts its effects is primarily related to its electronic structureThis can influence various pathways, including electron transfer and fluorescence quenching .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trimethylsilyl)naphthalene
- 1-Fluoronaphthalene
- 1,4-Silyl-Substituted Naphthalene Derivatives
Uniqueness
Naphthalene, 1-fluoro-5-(trimethylsilyl)- is unique due to the specific combination of fluoro and trimethylsilyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability .
Properties
CAS No. |
59080-28-3 |
---|---|
Molecular Formula |
C13H15FSi |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(5-fluoronaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15FSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3 |
InChI Key |
NEOBHJWEGYSLRL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CC=C2F |
Origin of Product |
United States |
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